Bryostatin 8
CAS No.:
Cat. No.: VC1784711
Molecular Formula: C45H68O17
Molecular Weight: 881 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C45H68O17 |
---|---|
Molecular Weight | 881 g/mol |
IUPAC Name | [(1S,3S,5Z,7R,8E,11S,12S,13E,15S,17R,21R,23R,25S)-12-butanoyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] butanoate |
Standard InChI | InChI=1S/C45H68O17/c1-10-12-36(48)59-35-24-32-21-29(47)22-40(52)58-34(26(3)46)23-31-19-28(20-39(51)56-9)41(60-37(49)13-11-2)45(54,62-31)42(4,5)15-14-30-16-27(18-38(50)55-8)17-33(57-30)25-44(53,61-32)43(35,6)7/h14-15,18,20,26,29-35,41,46-47,53-54H,10-13,16-17,19,21-25H2,1-9H3/b15-14+,27-18+,28-20+/t26-,29-,30+,31+,32-,33+,34-,35+,41+,44+,45-/m1/s1 |
Standard InChI Key | SZVIECHSRIAHOF-LYSQEUSESA-N |
Isomeric SMILES | CCCC(=O)O[C@H]1C[C@H]2C[C@H](CC(=O)O[C@H](C[C@@H]3C/C(=C\C(=O)OC)/[C@@H]([C@@](O3)(C(/C=C/[C@H]4C/C(=C\C(=O)OC)/C[C@H](O4)C[C@@](C1(C)C)(O2)O)(C)C)O)OC(=O)CCC)[C@@H](C)O)O |
SMILES | CCCC(=O)OC1CC2CC(CC(=O)OC(CC3CC(=CC(=O)OC)C(C(O3)(C(C=CC4CC(=CC(=O)OC)CC(O4)CC(C1(C)C)(O2)O)(C)C)O)OC(=O)CCC)C(C)O)O |
Canonical SMILES | CCCC(=O)OC1CC2CC(CC(=O)OC(CC3CC(=CC(=O)OC)C(C(O3)(C(C=CC4CC(=CC(=O)OC)CC(O4)CC(C1(C)C)(O2)O)(C)C)O)OC(=O)CCC)C(C)O)O |
Introduction
Chemical Structure and Properties
Bryostatin 8 has the molecular formula C45H68O17 and a molecular weight of 881.0 g/mol . Its IUPAC name is [(1S,3S,5Z,7R,8E,11S,12S,13E,15S,17R,21R,23R,25S)-12-butanoyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] butanoate . The structure features a complex 20-membered macrolactone ring with three embedded tetrahydropyran rings (commonly referred to as the A, B, and C rings) . This intricate molecular architecture contains multiple stereocenters, which contribute to its complex three-dimensional configuration and biological activities.
Table 1: Basic Chemical and Physical Properties of Bryostatin 8
Natural Sources and Isolation
Bryostatin 8 has been reported in various marine organisms, including Lissodendoryx isodictyalis, Amathia convoluta, and Bugula neritina . The extremely low natural abundance of bryostatins, including Bryostatin 8, has severely limited research efforts and clinical development . This scarcity has been a significant impediment to comprehensive studies on Bryostatin 8's biological activities and potential therapeutic applications.
Due to the limited natural availability, significant scientific effort has been directed towards the total synthesis of bryostatins. The bryostatin family was originally discovered in the 1960s by Robert Pettit from extracts of the marine bryozoan Bugula neritina and comprises over 20 structurally related macrolactones. The isolation and characterization of these compounds represented a significant achievement in natural product chemistry, given their extremely low natural abundance and complex structures.
Biological Activities
A key study comparing the antitumor activity of Bryostatins 1, 5, and 8 found that all three compounds induced equivalent inhibition of melanoma growth in a murine model . Notably, Bryostatins 5 and 8 induced significantly less weight loss than Bryostatin 1 (P < 0.001), suggesting a potentially improved side effect profile . This finding is particularly relevant considering that weight loss, muscle pain, and joint aches are common adverse effects associated with bryostatin treatment in clinical settings.
Table 2: Comparative Biological Activities of Selected Bryostatins
Like other bryostatins, Bryostatin 8 is believed to exert its biological effects primarily through modulation of protein kinase C (PKC) activity. PKC plays crucial roles in various cellular processes, including cell proliferation, differentiation, and apoptosis. The ability of bryostatins to modulate PKC activity differentiates them from phorbol esters, which also bind to PKC but have tumor-promoting effects, whereas bryostatins display antineoplastic activity .
Synthetic Approaches
The total synthesis of Bryostatin 8 has been successfully accomplished using an organosilane-based strategy, representing a significant achievement in synthetic organic chemistry . This approach involves the stereoselective construction of the C ring through a geminal bis(silane)-based -Brook rearrangement and the B ring through a geminal bis(silane)-based Prins cyclization .
This synthetic strategy efficiently joins the northern and southern parts of the molecule, addressing one of the major challenges in bryostatin synthesis . The key features of this synthesis include:
-
The use of geminal bis(silane) chemistry to establish stereoselectivity
-
Formation of the B ring through a Prins cyclization
-
Convergent joining of the northern and southern fragments of the molecule
The successful synthesis of Bryostatin 8 provides a pathway for obtaining sufficient quantities of this compound for further research and potential therapeutic applications. This achievement is particularly significant given the extremely limited natural supply of bryostatins.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume